molecular formula C11H14ClNO B13227533 (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide

Katalognummer: B13227533
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: QSGXOZATHLLEEQ-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide is an organic compound belonging to the class of carboxylic acid amides It is characterized by the presence of a chloro group and a phenylethyl group attached to the propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide typically involves the reaction of (2S)-2-chloropropanoic acid with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of new amides or thioamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propionamide: A simpler amide with a similar backbone but lacking the chloro and phenylethyl groups.

    N-phenylethylpropanamide: Similar structure but without the chloro group.

    2-chloropropanamide: Similar structure but without the phenylethyl group.

Uniqueness

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of both the chloro and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9-/m0/s1

InChI-Schlüssel

QSGXOZATHLLEEQ-IUCAKERBSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.